molecular formula C15H16N4S2 B4683101 2,6-diamino-4-(5-butyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(5-butyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B4683101
M. Wt: 316.4 g/mol
InChI Key: PQDLABHSQUSELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diamino-4-(5-butyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile, also known as DABT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is of particular interest due to its unique chemical structure, which makes it suitable for use in a wide range of research applications.

Mechanism of Action

The exact mechanism of action of 2,6-diamino-4-(5-butyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile is not fully understood, but it is believed to involve the interaction of the compound with various cellular proteins and enzymes. This interaction may result in the modulation of various cellular processes, leading to the observed physiological and biochemical effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including the ability to modulate the activity of various enzymes and proteins involved in cellular signaling pathways. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, suggesting that it may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-diamino-4-(5-butyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile in laboratory experiments is its unique chemical structure, which makes it suitable for use in a wide range of research applications. However, one of the limitations of using this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 2,6-diamino-4-(5-butyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the exploration of its use in the development of new organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with cellular proteins and enzymes.

Scientific Research Applications

2,6-diamino-4-(5-butyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile has been extensively studied for its potential applications in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.

properties

IUPAC Name

2,6-diamino-4-(5-butylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S2/c1-2-3-4-9-5-6-12(20-9)13-10(7-16)14(18)21-15(19)11(13)8-17/h5-6,13H,2-4,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDLABHSQUSELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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